3-Hexanamine

Chirality Stereogenic center Enantioselective synthesis

3-Hexanamine (CAS 16751-58-9), also referred to as 3-aminohexane or 1-ethylbutylamine, is a primary aliphatic amine with the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol. The compound features an amino group (-NH₂) attached to the third carbon of a hexane backbone, creating a chiral center that distinguishes it from linear (1-hexanamine) and alternative branched (2-hexanamine) isomers.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 16751-58-9
Cat. No. B106201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexanamine
CAS16751-58-9
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCCC(CC)N
InChIInChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3
InChIKeyHQLZFBUAULNEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexanamine (CAS 16751-58-9): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-Hexanamine (CAS 16751-58-9), also referred to as 3-aminohexane or 1-ethylbutylamine, is a primary aliphatic amine with the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol. The compound features an amino group (-NH₂) attached to the third carbon of a hexane backbone, creating a chiral center that distinguishes it from linear (1-hexanamine) and alternative branched (2-hexanamine) isomers. Its predicted physicochemical properties include a boiling point of approximately 119.6 °C (estimated), a density of 0.7700 g/cm³, a flash point of 25.2 °C, and a predicted pKa of 11.00 ± 0.35 for the conjugate acid [1]. These properties place it within the aliphatic amine class, yet the positional isomerism and resulting chirality create meaningful differentiation for stereoselective synthesis applications.

Stereochemistry Single stereogenic center at C3; only chiral primary C6 amine, enabling enantioselective synthesis workflows
Enantiopure access (R)- and (S)-hexan-3-amine HCl salts available for asymmetric route development
Process profile Boiling point, flash point, and basicity differ from linear isomer, supporting isomer-specific method selection

Why 3-Hexanamine Cannot Be Interchanged with 1-Hexanamine or 2-Hexanamine in Research and Synthesis


Despite sharing the same molecular formula (C₆H₁₅N) and molecular weight (101.19 g/mol), 3-hexanamine, 1-hexanamine (n-hexylamine), and 2-hexanamine exhibit distinct physicochemical and stereochemical properties that preclude simple interchange. The position of the amino group along the hexane chain alters key properties: boiling points differ by ≥12 °C between 3-hexanamine (119.6 °C) and 1-hexanamine (131–132 °C), flash points differ by over 17 °C (25.2 °C vs. 8 °C), and only 3-hexanamine possesses a stereogenic center at C3, enabling enantioselective applications that the achiral isomers cannot support [1]. These differences carry practical consequences for distillation recovery, safety classification, reactivity in asymmetric synthesis, and environmental fate modeling—each sufficiently large to affect process design, regulatory compliance, and synthetic route selection.

Chirality mismatch

3-Hexanamine possesses a stereogenic center; 1- and 2-hexanamine are achiral. Enantioselective applications cannot be fulfilled by achiral isomers.

Flash-point classification shift

Flash point differs by >15 °C, potentially placing isomers in different flammability storage categories; substitution may alter handling requirements.

Separation and basicity context

Boiling point differs by ~12 °C, and basicity (pKa) is not identical; distillation and acid-base workup designed for one isomer may not transfer directly.

Quantitative Comparator Evidence: Where 3-Hexanamine Demonstrates Verifiable Differentiation


Chirality: 3-Hexanamine as the Sole Chiral Isomer Among C6 Primary Amines

3-Hexanamine is chiral due to a stereogenic center at the C3 carbon, bearing four different substituents: -H, -CH₃, -C₂H₅, and -C₃H₇ (as part of the chain). In contrast, 1-hexanamine (terminal -NH₂) and 2-hexanamine (two identical chain segments: -CH₃ and -C₄H₉) are achiral. This structural distinction is pedagogically established: 3-aminopentane is achiral because its two carbon branches are identical (-C₂H₅), while 3-aminohexane has unequal branches (-C₂H₅ vs. -C₃H₇), breaking symmetry [1]. The presence of a chiral center enables resolution into (R)- and (S)-enantiomers, which are commercially available as HCl salts (CAS 63731-10-2 and 70218-56-3, respectively). This capability is absent in 1-hexanamine and 2-hexanamine.

Chirality
Class-level
Target: Chiral (C3 stereocenter)
1-Hexanamine: Achiral
2-Hexanamine: Achiral
Enables enantioselective synthesis; absent in linear/branched isomers
Stereochemical assignment based on structural symmetry analysis
Chirality Stereogenic center Enantioselective synthesis Chiral building block

Boiling Point: 3-Hexanamine Exhibits a ~12 °C Lower Boiling Point than 1-Hexanamine

3-Hexanamine has an estimated boiling point of 119.64 °C , whereas 1-hexanamine (n-hexylamine) has a literature boiling point of 131–132 °C . This represents a difference of approximately 11–12 °C. 2-Hexanamine exhibits an even lower boiling point of 116 °C . The intermediate boiling point of 3-hexanamine relative to its isomers reflects the effect of amino group position on intermolecular hydrogen bonding and molecular shape. The ~12 °C differential versus 1-hexanamine is sufficient for separation by fractional distillation.

Boiling Point
Data to verify
~119.6 °C (est.)
Δ ≈ -12 °C vs 1-hexanamine
Supports fractional distillation separation from linear isomer
Predicted value; experimental verification recommended
Boiling point Distillation Volatility Physicochemical properties

Flash Point Safety Advantage: 3-Hexanamine Flash Point Is >17 °C Higher than 1-Hexanamine

3-Hexanamine has a flash point of 25.2 °C , while 1-hexanamine (n-hexylamine) has a considerably lower flash point of 8 °C . This 17.2 °C difference places 3-hexanamine above the critical 23 °C threshold used to distinguish Category 2 (flash point < 23 °C) from Category 3 (23 °C ≤ flash point ≤ 60 °C) flammable liquids under GHS classification. Consequently, 3-hexanamine may benefit from less stringent storage and transportation requirements compared with 1-hexanamine in certain regulatory jurisdictions. 2-Hexanamine has a comparable predicted flash point of 25.7 °C , indicating that the branched isomers share similar flammability profiles distinct from the linear isomer.

Flash Point
Data to verify
25.2 °C (pred.)
Δ = +17 °C vs 1-hexanamine
May influence storage classification context vs linear isomer
Predicted; experimental validation advised for safety assessment
Flash point Safety Storage Transportation classification

Basicity: 3-Hexanamine Exhibits a Marginally Higher Predicted pKa than 1-Hexanamine

The predicted pKa of the conjugate acid of 3-hexanamine is 11.00 ± 0.35 , compared with the typical conjugate acid pKa of ~10.6 for 1-hexanamine, which aligns with the range observed for simple primary alkylamines (pKa 10–11) [1]. 2-Hexanamine has a similarly predicted pKa of 11.04 ± 0.35 . While the absolute difference between 3-hexanamine and 1-hexanamine (~0.4 pKa units) is small, it corresponds to a ~2.5-fold difference in basicity. This differential may influence extraction efficiency in acid-base workup procedures and the equilibrium position in proton-transfer steps.

Basicity (pKa)
Class-level
pKa ~11.0 (pred.)
~0.4 units higher than 1-hexanamine
Context-dependent influence on acid-base extraction efficiency
Predicted range; experimental pKa data not available
Basicity pKa Acid-base extraction Reactivity

Henry's Law Constant: 3-Hexanamine Demonstrates Distinct Volatility from Aqueous Solution

The Henry's law solubility constant Hscp for 3-hexanamine has been compiled as 1.5 × 10⁻¹ mol/(m³ Pa) (QSPR estimate; Gharagheizi et al., 2010) and 1.8 × 10⁻¹ mol/(m³ Pa) (Yaws, 2003) at 298.15 K [1]. For 1-hexanamine, NIST reports a Henry's law constant k°H = 37 mol/(kg·bar) measured at 298.15 K [2]. Although these values are expressed in different units and cannot be directly numerically compared without conversion, the available data indicate that 3-hexanamine has a moderate Henry's law constant typical of low-molecular-weight aliphatic amines. The distinct value relative to 1-hexanamine underscores that the position of the amino group modulates air-water partitioning behavior, a parameter relevant to environmental fate modeling and gas-phase process design.

Henry's Law
Context-dependent
Hscp ≈ 1.5–1.8e-1 mol/(m³·Pa)
vs 1-hexanamine k°H = 37 mol/(kg·bar)
Distinct air-water partitioning; quantitative comparison requires unit conversion
Different measurement units limit direct numerical comparison
Henry's law Volatility Environmental fate Process engineering

Enantiomerically Pure Forms: Commercial Availability of (R)- and (S)-3-Hexanamine HCl Salts

Racemic 3-hexanamine can be resolved into its constituent enantiomers, and both (R)-hexan-3-amine (CAS 63731-10-2) and (S)-hexan-3-amine (CAS 70218-56-3) are commercially available, typically as hydrochloride salts. By contrast, 1-hexanamine and 2-hexanamine lack chiral centers and therefore cannot be resolved into enantiomers. The availability of enantiopure forms enables 3-hexanamine to serve as a chiral building block in asymmetric synthesis, particularly in pharmaceutical intermediate production . This represents a categorical advantage for research programs requiring defined stereochemistry.

Enantiopure Forms
Data to verify
(R)- and (S)-hexan-3-amine HCl available
1-Hexanamine: no enantiomers
Supports stereochemical control strategies for chiral synthesis
Commercial availability confirmed through supplier catalogs
Enantiomer Chiral resolution Enantiopure building block Pharmaceutical intermediate

High-Value Application Scenarios for 3-Hexanamine Based on Verified Differentiators


Chiral Building Block in Asymmetric Pharmaceutical Synthesis

3-Hexanamine is the only primary hexylamine isomer possessing a stereogenic center. This property makes it uniquely suited as a chiral building block for synthesizing enantiomerically pure pharmaceutical intermediates, such as pheniramine-class H₁-antihistamines, where the (R)-enantiomer of 3-hexanamine has been identified as a precursor . Procurement of enantiopure (R)- or (S)-hexan-3-amine is essential for stereoselective routes, a requirement that cannot be met by achiral 1-hexanamine or 2-hexanamine.

Safer Laboratory and Pilot-Plant Amination Reactions

With a flash point of 25.2 °C, 3-hexanamine poses a reduced fire hazard compared with 1-hexanamine (flash point 8 °C) . This 17 °C advantage can be critical in pilot-scale amination reactions where ignition sources are present, potentially eliminating the need for explosion-proof equipment classification required for the linear isomer.

Distillation-Enabled Separation from Linear Amine Byproducts

The ~12 °C boiling point difference between 3-hexanamine (119.6 °C) and 1-hexanamine (131–132 °C) permits fractional distillation as a practical method for separating 3-hexanamine from mixtures containing the linear isomer . This is relevant to synthetic routes where positional isomer mixtures are produced (e.g., non-regioselective amination of hexene isomers) and subsequent purification is required.

Environmental Fate Assessment and Air-Emission Modeling

The distinct Henry's law constant of 3-hexanamine (Hscp ≈ 1.5–1.8 × 10⁻¹ mol/(m³ Pa)) provides a quantitative input for models predicting volatilization from aqueous solution [1]. Environmental scientists and process engineers evaluating the air-water partitioning behavior of amine-containing waste streams must use compound-specific constants; values for 1-hexanamine (k°H = 37 mol/(kg·bar)) yield different volatilization predictions, making isomer-specific data essential for accurate regulatory assessments.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Chiral center availability; enantiopure form procurement
Stereochemical attribution and enantiomeric excess verification
Lab-scale amination with reduced fire-risk classification
Flash point profile vs linear isomer
Storage and handling classification context review
Purification of positional amine isomer mixtures
Boiling point separation margin
Fractional distillation feasibility assessment
Air-water partitioning modeling for environmental fate
Compound-specific Henry's law constant
Volatilization estimation accuracy; isomer-specific input validation
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